BenchChemオンラインストアへようこそ!

1-Methyl-5-phenyl-1h-1,2,4-triazole

Hydrogen bond donor count Lipophilicity Physicochemical profiling

1-Methyl-5-phenyl-1H-1,2,4-triazole (CAS 29945-53-7) is a disubstituted 1,2,4-triazole bearing an N1-methyl group and a C5-phenyl ring, with molecular formula C9H9N3 and molecular weight 159.19 g·mol⁻¹. Its computed physicochemical profile includes an XLogP of 1.7, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 30.7 Ų.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8660755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenyl-1h-1,2,4-triazole
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2=CC=CC=C2
InChIInChI=1S/C9H9N3/c1-12-9(10-7-11-12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyHNODJTYNEGYPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-phenyl-1H-1,2,4-triazole (CAS 29945-53-7) – Procurement-Relevant Identity and Core Properties


1-Methyl-5-phenyl-1H-1,2,4-triazole (CAS 29945-53-7) is a disubstituted 1,2,4-triazole bearing an N1-methyl group and a C5-phenyl ring, with molecular formula C9H9N3 and molecular weight 159.19 g·mol⁻¹ . Its computed physicochemical profile includes an XLogP of 1.7, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 30.7 Ų . The compound is historically documented as a member of the mono-methyl(phenyl)-1,2,4-triazole series characterized by Atkinson and Polya in 1954 and is currently supplied at 95–98% purity for research use .

Why 1-Methyl-5-phenyl-1H-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Within the 1,2,4-triazole class, subtle variations in substituent position and identity produce pronounced differences in physicochemical properties, biological target engagement, and synthetic utility. The N1-methyl-5-phenyl substitution pattern of this compound confers a unique combination of zero hydrogen bond donor capacity, a specific lipophilicity window (XLogP ≈ 1.7), and a defined regioisomeric structure that distinguishes it from both the non‑methylated parent (5‑phenyl‑1H‑1,2,4‑triazole, XLogP3 = 1.6, HBD = 1) [1] and the regioisomeric 3‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole (LogP = 1.71, mp 164.5 °C) . These molecular features are not interchangeable because the N1-methyl group simultaneously eliminates the hydrogen bond donor at N1 [1], shifts the lipophilicity, and alters the electronic environment of the triazole ring, which in turn affects metal‑coordination propensity, metabolic stability, and pharmacophoric recognition [2].

Quantitative Differentiation Evidence for 1-Methyl-5-phenyl-1H-1,2,4-triazole Versus Its Closest Analogs


N1‑Methylation Eliminates the Hydrogen Bond Donor: HBD = 0 vs. HBD = 1 for the Non‑Methylated Analog

1‑Methyl‑5‑phenyl‑1H‑1,2,4‑triazole possesses zero hydrogen bond donors (HBD = 0) because the N1 position is occupied by a methyl group rather than a hydrogen atom . In contrast, the closest non‑methylated analog, 5‑phenyl‑1H‑1,2,4‑triazole (CAS 3357‑42‑4), has HBD = 1 due to the free N1‑H [1]. This difference is structural and irreversible without chemical modification. The absence of an HBD alters solubility, membrane permeability, and the ability to act as a hydrogen bond donor in target‑binding interactions .

Hydrogen bond donor count Lipophilicity Physicochemical profiling

Lipophilicity Modulation: XLogP 1.7 vs. 1.6 for the Non‑Methylated Parent

The N1‑methyl group increases the computed XLogP of 1‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole to 1.7 compared with an XLogP3 of 1.6 for the non‑methylated 5‑phenyl‑1H‑1,2,4‑triazole [1]. A similar trend is seen with the alternative estimate LogP = 1.48 . For the regioisomeric 3‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole, the ACD/LogP is 1.71 , indicating that the lipophilicity effect is substituent‑position‑dependent.

Lipophilicity XLogP Drug-likeness

Regioisomeric Structural Identity: N1‑Methyl‑C5‑phenyl vs. C3‑Methyl‑C5‑phenyl Substitution

1‑Methyl‑5‑phenyl‑1H‑1,2,4‑triazole is the N1‑methyl regioisomer of the 1,2,4‑triazole family, distinct from the C3‑methyl‑C5‑phenyl regioisomer (CAS 3213‑91‑0, mp 164.5 °C ). The two regioisomers exhibit different thermal behaviour: the 4‑methyl‑3,5‑diaryl‑4H‑1,2,4‑triazoles thermally rearrange to 1‑methyl‑3,5‑diaryl‑1H‑1,2,4‑triazoles with regioselectivity governed by substituent electronic effects, as demonstrated by the Molecules 2001 study [1]. This rearrangement pathway confirms that the N1‑methyl and N4‑methyl isomers are not functionally equivalent and cannot be used interchangeably in synthetic or biological applications [1].

Regioisomerism Scaffold differentiation Thermal rearrangement

Simplified Scaffold for Derivatization: Lower Molecular Weight than 1,5‑Diphenyl‑1H‑1,2,4‑triazole

With a molecular weight of 159.19 g·mol⁻¹, 1‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole is approximately 28% lighter than the widely used 1,5‑diphenyl‑1H‑1,2,4‑triazole (MW ~221 g·mol⁻¹) [1] while retaining the 1,2,4‑triazole core and a C5‑aryl substituent. This lower molecular weight, combined with only one rotatable bond and a TPSA of 30.7 Ų , positions the compound as a fragment‑sized scaffold (MW < 250 Da) suitable for fragment‑based drug discovery (FBDD) and diversity‑oriented synthesis [2].

Building block Molecular weight Fragment-based design

Class‑Level Antibacterial Potential: 1‑Substituted 1,2,4‑Triazoles Exhibit Activity Against B. subtilis and P. aeruginosa

A comparative study by Jantová et al. (1998) demonstrated that seventeen synthetic 1‑substituted 1,2,4‑triazoles exerted significant antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. The most effective compounds bore an N‑phenyl ring or a benzimidinoyl ring substituted with chlorine atoms; however, the study established that the 1‑substitution pattern itself is essential for antibacterial activity within this series [1]. 1‑Methyl‑5‑phenyl‑1H‑1,2,4‑triazole, as a 1‑substituted 1,2,4‑triazole, belongs to this pharmacophoric class. Importantly, B. subtilis and P. aeruginosa exhibited IC50 and MIC values several times higher than with ampicillin for certain triazole derivatives in that study [1].

Antibacterial 1-substituted triazoles MIC

Prioritized Research and Industrial Application Scenarios for 1-Methyl-5-phenyl-1H-1,2,4-triazole


Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With a molecular weight of 159.19 Da, zero HBDs, and a TPSA of 30.7 Ų, 1‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole meets the physicochemical criteria for a fragment (MW < 250 Da, HBD ≤ 3, HBA ≤ 6, LogP < 3.5) [1]. Its single rotatable bond and defined substitution pattern make it an ideal core for generating focused libraries via C‑H arylation at the C3 position, as described by Joo, Guo, and Sames (2013) [2]. Procurement of this building block enables rapid structure‑activity relationship (SAR) exploration with minimal synthetic steps [2].

Antibacterial Screening Library Enrichment

The 1‑substituted 1,2,4‑triazole class has demonstrated antibacterial activity against Gram‑positive and Gram‑negative bacteria [3]. Incorporating 1‑methyl‑5‑phenyl‑1H‑1,2,4‑triazole into phenotypic screening collections is supported by the class‑level evidence that B. subtilis and P. aeruginosa exhibit sensitivity to certain 1‑substituted triazoles, with IC50 values exceeding those of ampicillin in some cases [3]. Researchers should confirm compound‑specific potency through standardized MIC assays.

Physicochemical Property Optimization in CNS Drug Discovery

The elimination of the N1 hydrogen bond donor (HBD = 0) and the moderate lipophilicity (XLogP = 1.7) position this compound as a candidate scaffold for central nervous system (CNS) drug discovery, where reduced HBD count and controlled LogP are associated with improved blood‑brain barrier penetration [1]. Compared to 5‑phenyl‑1H‑1,2,4‑triazole (HBD = 1, XLogP3 = 1.6), the N1‑methylated variant offers a distinct physicochemical profile for CNS library design [1].

Agrochemical Lead Discovery – Triazole Scaffold Exploration

1,2,4‑Triazoles are privileged scaffolds in fungicide and herbicide development. The N1‑methyl‑5‑phenyl substitution pattern provides a synthetic entry point for further functionalization at C3, enabling the preparation of triazole analogs that may target fungal CYP51 or plant‑specific enzymes . The compound's lower molecular weight compared to 1,5‑diphenyl‑1H‑1,2,4‑triazole allows for greater synthetic flexibility in agrochemical lead optimization [2].

Quote Request

Request a Quote for 1-Methyl-5-phenyl-1h-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.